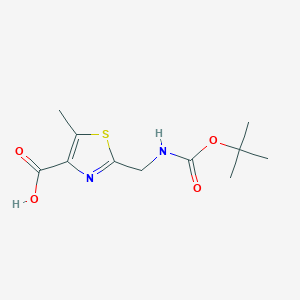

2-(n-Boc-aminomethyl)-5-methylthiazole-4-carboxylic acid

概要

説明

2-(n-Boc-aminomethyl)-5-methylthiazole-4-carboxylic acid is an organic compound that features a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms. The compound also includes a tert-butoxycarbonyl (Boc) protected amine group and a carboxylic acid group. This structure makes it a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals and other biologically active molecules.

作用機序

Target of Action

It’s known that similar compounds have been used in the synthesis of cationic peptidomimetics . These molecules target bacterial membranes, offering a promising approach to combat antibiotic-resistant bacteria .

Mode of Action

The compound’s mode of action is likely related to its interaction with bacterial membranes. As part of a cationic peptidomimetic, it can damage the bacterial membrane, leading to the death of the bacteria

Biochemical Pathways

It’s known that cationic peptidomimetics can disrupt bacterial membrane integrity, leading to leakage of intracellular contents and ultimately cell death . This suggests that the compound may affect pathways related to membrane stability and integrity.

Pharmacokinetics

It’s worth noting that boronic acids and their esters, which this compound may be related to, are only marginally stable in water . This could potentially impact the compound’s bioavailability and pharmacokinetics.

Result of Action

The molecular and cellular effects of the compound’s action are likely related to its potential role in damaging bacterial membranes. This can lead to the leakage of intracellular contents, disruption of essential cellular processes, and ultimately, bacterial cell death .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the pH level can influence the rate of hydrolysis of boronic pinacol esters, which are related compounds . Therefore, the physiological environment in which the compound is administered could impact its stability and effectiveness.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(n-Boc-aminomethyl)-5-methylthiazole-4-carboxylic acid typically involves multiple steps, starting from readily available starting materials. One common route involves the formation of the thiazole ring followed by the introduction of the Boc-protected amine and carboxylic acid groups. The reaction conditions often require the use of specific catalysts and solvents to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors and solid acid catalysts to achieve efficient and scalable synthesis. For instance, the use of H-BEA zeolite as a catalyst in a continuous flow reactor can facilitate the deprotection of Boc groups at elevated temperatures, enhancing the overall efficiency of the process .

化学反応の分析

Types of Reactions

2-(n-Boc-aminomethyl)-5-methylthiazole-4-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The thiazole ring can be oxidized under specific conditions to form sulfoxides or sulfones.

Reduction: The compound can be reduced to modify the functional groups, such as converting the carboxylic acid to an alcohol.

Substitution: The Boc-protected amine group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring can yield sulfoxides or sulfones, while reduction of the carboxylic acid group can produce alcohols.

科学的研究の応用

2-(n-Boc-aminomethyl)-5-methylthiazole-4-carboxylic acid has several scientific research applications, including:

Chemistry: It serves as a building block in the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.

Biology: The compound can be used in the study of enzyme inhibitors and other biologically active molecules.

Medicine: It is a valuable intermediate in the synthesis of pharmaceutical compounds, including potential drug candidates.

類似化合物との比較

Similar Compounds

Similar compounds include other thiazole derivatives with different substituents on the ring. Examples include:

- 2-(n-Boc-aminomethyl)-thiazole-4-carboxylic acid

- 5-methylthiazole-4-carboxylic acid

- 2-aminomethyl-5-methylthiazole

Uniqueness

What sets 2-(n-Boc-aminomethyl)-5-methylthiazole-4-carboxylic acid apart is the combination of the Boc-protected amine and carboxylic acid groups on the thiazole ring. This unique structure allows for versatile chemical modifications and applications in various fields, making it a valuable compound in both research and industry .

生物活性

Introduction

2-(n-Boc-aminomethyl)-5-methylthiazole-4-carboxylic acid is a thiazole derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and metabolic diseases. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

The biological activity of this compound primarily involves its interaction with various biological targets. Research indicates that thiazole compounds can influence cellular pathways associated with:

- Antitumor Activity : Thiazole derivatives have been shown to exhibit antiproliferative effects against various cancer cell lines. For instance, compounds structurally related to this compound have demonstrated significant inhibition of cell growth in leukemia and solid tumors by modulating signaling pathways involved in cell cycle regulation and apoptosis .

- Metabolic Regulation : Some studies suggest that thiazole derivatives can enhance insulin sensitivity and improve lipid profiles, making them candidates for managing diabetes and metabolic syndrome. For example, thiazole compounds have exhibited antioxidant properties that mitigate oxidative stress associated with hyperglycemia .

Antitumor Activity

A series of studies have evaluated the antitumor potential of thiazole derivatives, including this compound. Key findings include:

- In Vitro Studies : In vitro assays revealed that thiazole derivatives can induce apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins. For instance, one study reported that a related compound exhibited an IC50 value of approximately 20 µM against human K562 leukemia cells, indicating potent antiproliferative activity .

- Structure-Activity Relationship (SAR) : The presence of specific functional groups on the thiazole ring significantly influences biological activity. Compounds with electron-donating groups at certain positions have shown enhanced cytotoxicity against cancer cell lines .

Metabolic Effects

Research has also highlighted the potential metabolic benefits of thiazole derivatives:

- Diabetes Models : In animal studies, compounds similar to this compound demonstrated significant improvements in insulin sensitivity and lipid metabolism. Administration of these compounds in diabetic models resulted in reduced serum glucose levels and improved lipid profiles by lowering triglycerides and LDL cholesterol while increasing HDL cholesterol .

Summary of Biological Activities

Case Study 1: Antitumor Efficacy

In a study investigating the efficacy of thiazole derivatives against drug-resistant cancer cells, this compound was shown to reverse resistance to common chemotherapeutics like paclitaxel. The compound increased intracellular drug concentrations and decreased tumor volume in xenograft models without significant toxicity .

Case Study 2: Metabolic Improvement

In another study focused on metabolic disorders, the administration of a thiazole derivative led to a marked reduction in hyperglycemia and improved insulin sensitivity in diabetic rats. The compound's ability to lower pro-inflammatory cytokines further supports its potential as a therapeutic agent for metabolic syndrome .

特性

IUPAC Name |

5-methyl-2-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]-1,3-thiazole-4-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O4S/c1-6-8(9(14)15)13-7(18-6)5-12-10(16)17-11(2,3)4/h5H2,1-4H3,(H,12,16)(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVJXVFJTMBYODT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(S1)CNC(=O)OC(C)(C)C)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。